molecular formula C27H30O16 B14866047 Luteolin-7,3-diglucoside

Luteolin-7,3-diglucoside

Cat. No.: B14866047
M. Wt: 610.5 g/mol
InChI Key: WBUYXWBGDDXLJL-NLALPNCQSA-N
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Description

Luteolin-7,3-diglucoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of luteolin, a flavone known for its antioxidant, anti-inflammatory, and anticancer properties. The glycosylation of luteolin enhances its solubility and bioavailability, making it more effective in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Luteolin-7,3-diglucoside can be synthesized through glycosylation of luteolin in hydrophilic organic solvents. Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The glycosylation positions are located at the C-7 and C-3’ hydroxyl groups of luteolin.

Industrial Production Methods

Industrial production of this compound often involves biotransformation approaches using glycosyltransferases. For instance, glycosyltransferase from Xanthomonas campestris can regiospecifically glycosylate the 3’-hydroxyl group of luteolin, while UDP-glycosyltransferase from rice can glycosylate the 7- and 4’-hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions

Luteolin-7,3-diglucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it to its corresponding reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Luteolin-7,3-diglucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Luteolin-7,3-diglucoside is unique compared to other similar compounds due to its specific glycosylation pattern, which enhances its solubility and bioavailability. Similar compounds include:

This compound stands out due to

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

5-hydroxy-3-[4-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O16/c28-6-16-20(33)22(35)24(37)26(42-16)40-10-4-13(31)18-15(5-10)39-8-11(19(18)32)9-1-2-12(30)14(3-9)41-27-25(38)23(36)21(34)17(7-29)43-27/h1-5,8,16-17,20-31,33-38H,6-7H2/t16-,17-,20-,21-,22+,23+,24-,25-,26?,27?/m1/s1

InChI Key

WBUYXWBGDDXLJL-NLALPNCQSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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